Acetic acid-2-<sup>13</sup>C is a valuable tool in scientific research, particularly in the field of metabolism. It is an isotope-labeled molecule, meaning one of its carbon atoms is replaced with a heavier isotope, carbon-13 (<sup>13</sup>C), instead of the more common carbon-12 (<sup>12</sup>C) . This substitution allows scientists to track the fate of the molecule within a biological system by monitoring the presence and position of the <sup>13</sup>C isotope using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Beyond its role in metabolic studies, acetic acid-2-<sup>13</sup>C finds applications in other areas of scientific research, including:
Acetic acid, with the chemical formula , is a colorless liquid organic compound known for its distinctive sour taste and pungent smell. It is a simple carboxylic acid and is commonly recognized as the main component of vinegar, which typically contains 4-8% acetic acid by volume. Acetic acid is a polar protic solvent with a dielectric constant of 6.2, and it exhibits dimerization behavior due to hydrogen bonding, forming dimers in both vapor and dilute liquid states .
The acidic properties of acetic acid arise from its ability to dissociate in solution, releasing a proton () and forming its conjugate base, acetate (). The pKa of acetic acid in water is approximately 4.76, indicating that it does not completely dissociate in solution; for instance, a 1.0 M solution has a pH of about 2.4 .
Acetic acid-2-¹³C shares similar hazards as regular acetic acid:
Acetic acid plays a crucial role in biological systems. It is involved in metabolic pathways, particularly in the citric acid cycle where it binds to coenzyme A to form acetyl-CoA, a key intermediate in energy metabolism. In addition to its metabolic roles, acetic acid exhibits antimicrobial properties, making it effective against various pathogens .
Moreover, studies have shown that acetic acid can influence insulin sensitivity and lipid metabolism in humans, suggesting potential benefits for metabolic health .
Acetic acid is primarily synthesized through several industrial processes:
Acetic acid has diverse applications across various industries:
Research has explored the interactions of acetic acid with various substances:
Several compounds share similarities with acetic acid due to their structural features or functional groups:
Compound | Formula | Key Characteristics |
---|---|---|
Formic Acid | Simplest carboxylic acid; stronger than acetic acid. | |
Propionic Acid | One carbon longer than acetic; used as a preservative. | |
Butyric Acid | Four-carbon fatty acid; associated with rancid odors. | |
Lactic Acid | Alpha-hydroxy acid; produced during anaerobic respiration. |
Acetic acid is unique among these compounds due to its widespread use in food preservation and its role as an essential metabolic intermediate in living organisms. Its relatively low toxicity compared to other carboxylic acids also contributes to its popularity in various applications .
Methanol carbonylation represents the most important industrial route for acetic acid production. Two primary processes dominate commercial production: the rhodium-catalyzed Monsanto process and the iridium-catalyzed Cativa process.
The concept of methanol carbonylation was first developed by BASF in 1960, converting methanol to acetic acid through carbon monoxide insertion. The first commercial methanol carbonylation process using a cobalt catalyst was established by BASF in 1963, though it required extremely high pressures (200 atm or higher). In 1966, Monsanto introduced a revolutionary rhodium-based catalytic system that operated at significantly milder conditions, representing a major advancement in acetic acid production. The Cativa process, developed by BP Chemicals in the 1990s, uses an iridium-based catalyst system and has largely supplanted the Monsanto process in modern production facilities.
Both processes follow the same basic reaction:
CH₃OH + CO → CH₃COOH (ΔH = -138 kJ/mol)
The main reactions in both processes involve:
Secondary reactions include:
Monsanto Process:
The Monsanto process utilizes a rhodium-based catalyst system with the active catalyst being cis-[Rh(CO)₂I₂]⁻. The catalytic cycle involves:
Cativa Process:
The Cativa process employs an iridium catalyst, with the active species being [Ir(CO)₂I₂]⁻. The catalytic cycle follows similar steps:
The catalytic cycle of the Cativa process is chemically similar to the Monsanto process but differs in catalyst stability and reaction kinetics.
Table 1. Comparison of Monsanto and Cativa Processes
The Cativa process demonstrates complex interdependencies between process variables. Key process variables include:
Water concentration: The iridium catalyst system exhibits a rate maximum at low water conditions (around 5-8% w/w), offering significant advantages over rhodium systems which require higher water concentrations.
Methyl iodide concentration: The iridium catalyst shows reduced dependence on methyl iodide concentration compared to rhodium systems, consistent with faster oxidative addition to [Ir(CO)₂I₂]⁻.
Methyl acetate concentration: Unlike the rhodium system, the iridium catalyst displays strong rate dependence on methyl acetate concentration, allowing higher reaction rates with increased methyl acetate levels.
Promoter effects: Ruthenium promoters significantly enhance the reaction rate and stability of the iridium catalyst. Studies suggest promoters function by increasing the lability of [Ir(CO)₂I₃Me]⁻ toward migratory insertion and preventing accumulation of inactive catalyst forms.
Carbon monoxide partial pressure: The reaction rate initially increases with CO partial pressure but eventually reaches a maximum and then decreases at very high CO pressures due to build-up of [Ir(CO)₂I₄]⁻.
The Cativa process offers several significant advantages over the Monsanto process:
Reduced water requirements: Operating at lower water concentrations reduces energy requirements for product purification and decreases corrosion.
Higher selectivity: The process forms fewer byproducts, particularly propionic acid.
Enhanced catalyst stability: The iridium catalyst demonstrates greater stability across a wider range of process conditions without precipitation.
Improved CO utilization: Commercial CO yields exceed 90%, compared to >85% for the Monsanto process.
Process flexibility: The system can be optimized for various operating conditions to maximize productivity and minimize costs.
Fermentation represents the oldest method for acetic acid production, primarily used in vinegar manufacture. Two main fermentation approaches are employed industrially: surface fermentation and submerged fermentation.
Acetic acid fermentation involves two sequential processes:
The microbial oxidation follows the pathway:
Ethanol → Acetaldehyde → Acetic acid
This process requires two oxidation steps:
These enzymes form a multienzyme complex in the bacterial membrane and function sequentially to produce acetic acid from ethanol.
The primary bacteria used in acetic acid fermentation belong to the family Acetobacteraceae, specifically:
Acetobacter species: A. aceti and A. pasteurianum - capable of oxidizing ethanol to acetic acid and, under certain conditions, further to CO₂ and H₂O (overoxidation).
Gluconobacter species: G. oxydans - oxidize ethanol to acetic acid only without further oxidation to CO₂ and H₂O.
Komagataeibacter species: K. europaeus, K. intermedius, and K. oboediens - dominant in high-acidity environments, capable of producing up to 10-20% acetic acid concentrations.
The microbial succession during acetification correlates with acetic acid concentration:
Surface fermentation, also called the slow or Orleans process, represents the traditional method for vinegar production:
Process characteristics:
Process parameters:
Submerged fermentation represents the modern industrial approach for high-volume vinegar production:
Process characteristics:
Process parameters:
Equipment:
Table 2. Comparison of Surface vs. Submerged Fermentation
Before methanol carbonylation became dominant, acetic acid production relied heavily on hydrocarbon oxidation routes, particularly using butane and butene feedstocks.
The liquid-phase oxidation of n-butane represents one of the most efficient petrochemical processes for acetic acid production.
Reaction pathway:
n-Butane + O₂ → Acetic acid + Byproducts
Process conditions:
Reaction mechanism:
An alternative hydrocarbon route utilizes n-butenes, which are often available as by-products from naphtha pyrolysis during ethylene production.
Reaction pathway:
Process conditions:
Process advantages:
Table 3. Hydrocarbon-Based Acetic Acid Production Routes
With growing emphasis on sustainability, novel approaches to acetic acid production are emerging that utilize carbon dioxide as a feedstock or employ advanced membrane technologies to enhance process efficiency.
Traditional acetic acid production consumes fossil-based carbon monoxide. Emerging methods aim to replace CO with renewable CO₂:
Ru-Rh Bimetallic Catalyst System:
The reaction follows:
CH₃OH + CO₂ + H₂ → CH₃COOH + H₂O
This approach represents a significant advancement in sustainable chemistry by converting greenhouse gas into value-added chemicals.
Researchers at Washington University in St. Louis have developed an innovative two-step electrochemical process for converting CO₂ to acetate:
Process design:
Economic analysis:
Membrane reactor technology offers process intensification opportunities for acetic acid production and derivatization:
AEI Membrane Reactor for Esterification:
The membrane's molecular sieving properties allow selective removal of water, shifting the reaction equilibrium toward product formation and enhancing overall process efficiency.
Table 4. Comparison of Emerging Sustainable Acetic Acid Production Methods
Flammable;Corrosive